molecular formula C9H8N2O2 B13013757 4-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylicacid

4-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylicacid

Cat. No.: B13013757
M. Wt: 176.17 g/mol
InChI Key: WWERPLHWAMSXDG-UHFFFAOYSA-N
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Description

4-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is a heterocyclic compound featuring a fused pyrrole-pyridine core with a methyl substituent at position 4 and a carboxylic acid group at position 6 (Figure 1). This structure places it within the broader class of azaindoles (7-azaindoles), which are pivotal in medicinal chemistry due to their bioisosteric relationship with indoles. The carboxylic acid moiety enhances solubility and enables hydrogen bonding, while the methyl group may modulate lipophilicity and steric interactions.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

4-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

InChI

InChI=1S/C9H8N2O2/c1-5-4-7(9(12)13)11-8-6(5)2-3-10-8/h2-4H,1H3,(H,10,11)(H,12,13)

InChI Key

WWERPLHWAMSXDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=CN2)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 4-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid typically involves multi-step synthetic routes. One common method includes the condensation of a pyrrole derivative with a suitable pyridine precursor under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

4-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid exerts its effects is often related to its ability to interact with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the pyrrolo-pyridine scaffold significantly influences physicochemical and biological properties. Key comparisons include:

a) 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic Acid (Unsubstituted Core)
  • Structure : Lacks the 4-methyl group.
  • Role: Serves as a foundational scaffold for derivatives. The carboxylic acid at position 6 is associated with enzyme inhibitory activity, as noted in for related azaindoles .
  • Synthesis : Indirectly referenced in via cyanation and coupling reactions for brominated precursors .
b) 4-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic Acid
  • Structure : Bromine replaces the methyl group at position 4.
  • Impact : Bromine increases molecular weight (241.09 g/mol) and may enhance halogen bonding in target interactions. This derivative is cataloged as a pharmaceutical intermediate (CAS 1190321-81-3) .
c) 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic Acid
  • Structure : Bromine at position 5 instead of 4.
  • Synthetic Utility : Highlighted in (CAS 1190322-26-9), demonstrating the versatility of halogenation in modifying reactivity .
d) Thieno[2,3-b]pyridine-6-carboxylic Acid Derivatives
  • Structure: Replaces the pyrrole ring with a thiophene (e.g., 4-(3-Fluoroanilino)thieno[2,3-b]pyridine-6-carboxylic acid).
  • Key Differences: Sulfur incorporation alters electronic properties and planarity.

Methyl-Substituted Analogs

a) 6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid
  • Structure : Methyl at position 6, carboxylic acid at 5.
b) 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid
  • Structure : Methyl at position 2.
  • Impact : Substitution at position 2 could disrupt π-stacking interactions compared to the 4-methyl derivative .

Functional Group Modifications

a) Chloro and Methoxy Derivatives
  • Examples : 5-Chloro- and 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid ().
  • Synthesis Yields : 71–95%, indicating efficient routes for electron-withdrawing (Cl) and donating (OMe) groups .
  • Bioactivity : Chloro derivatives often enhance metabolic stability, while methoxy groups improve membrane permeability.
b) Nicotinic Acid Derivatives
  • Example: Bis-pyridinothieno[2,3-b]thiophene nitriles ().
  • Relevance : Demonstrates the broader applicability of carboxylic acid-functionalized heterocycles in materials science .

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

Compound Molecular Weight (g/mol) Substituent Position Key Features
4-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid* ~177.16 (calculated) 4-Me, 6-COOH Enhanced lipophilicity vs. unsubstituted core
4-Bromo derivative 241.09 4-Br, 6-COOH Halogen bonding potential
Thieno[2,3-b]pyridine-6-carboxylic acid 292.29 S-containing core Planar structure with anti-viral activity

Pharmacological Potential

  • Enzyme Inhibition : The unsubstituted 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is classified as an enzyme inhibitor (), suggesting the 4-methyl derivative could share similar mechanisms .
  • Receptor Binding: highlights a pyrrolo-pyridine azaindole (L-750,667) with nanomolar affinity for dopamine D4 receptors, underscoring the scaffold’s relevance in CNS drug design .

Biological Activity

4-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (CAS Number: 1638760-99-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews various studies and findings related to its biological activity, particularly focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₉H₈N₂O₂
  • Molecular Weight : 176.17 g/mol
  • Structure : The compound features a pyrrolo[2,3-b]pyridine core with a carboxylic acid functional group at the 6-position and a methyl group at the 4-position.

Research indicates that 4-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid acts primarily as an inhibitor of the SGK-1 kinase pathway. SGK-1 (serum/glucocorticoid-regulated kinase 1) is involved in various cellular processes including cell survival, proliferation, and metabolism. Inhibition of this pathway can potentially lead to therapeutic effects in conditions where SGK-1 is dysregulated, such as cancer and metabolic disorders .

Anticancer Activity

One of the most significant areas of research involves the compound's anticancer properties. A study demonstrated that derivatives of pyrrolo[2,3-b]pyridine exhibited potent inhibitory effects against fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis . Specifically, compound 4h from this series showed IC₅₀ values of 7 nM for FGFR1, indicating strong inhibitory activity. In vitro assays revealed that this compound inhibited proliferation and induced apoptosis in breast cancer cells (4T1 cell line), while also significantly reducing cell migration and invasion .

Other Biological Activities

In addition to its anticancer effects, derivatives of this compound have shown promise in treating various other conditions:

  • Anti-inflammatory : Some studies suggest that pyrrolo derivatives can modulate inflammatory responses, potentially benefiting conditions like arthritis.
  • Antimicrobial : Certain derivatives have exhibited antimicrobial properties against bacteria and fungi, indicating a broad spectrum of pharmacological potential .

Case Study 1: FGFR Inhibition in Cancer Therapy

In a detailed investigation into FGFR inhibitors, researchers synthesized various derivatives of pyrrolo[2,3-b]pyridine. Compound 4h was highlighted for its ability to inhibit FGFR signaling pathways effectively. The study reported significant reductions in tumor growth in animal models treated with this compound .

Case Study 2: SGK-1 Kinase Inhibition

Another study explored the role of 4-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid as an SGK-1 inhibitor. The findings indicated that administration of this compound led to decreased cell proliferation in various cancer cell lines, supporting its potential as a therapeutic agent for cancers associated with SGK-1 dysregulation .

Summary Table of Biological Activities

Activity TypeMechanismReference
AnticancerFGFR inhibition
Anti-inflammatoryModulation of inflammatory pathways
AntimicrobialActivity against bacterial and fungal strains
SGK-1 inhibitionDecreased cell proliferation

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